molecular formula C17H20N4O4 B2859663 N-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2309188-41-6

N-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2859663
CAS No.: 2309188-41-6
M. Wt: 344.371
InChI Key: YRQUCVKKAUNSAI-UHFFFAOYSA-N
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Description

N-[1-(3,4,5-Trimethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates two key pharmacophoric elements: a pyrimidin-4-amine moiety and an azetidine ring. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in many approved therapeutics . Recent studies highlight the significance of the N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) framework as a potent scaffold for inhibiting molecular targets like cyclin-dependent kinase 2 (CDK2), which is implicated in cancer progression . Furthermore, the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine core has been identified as a key structure for targeting histamine H3 receptors (H3R), a G-protein-coupled receptor (GPCR) in the central nervous system . The 3,4,5-trimethoxybenzoyl group is a common feature in compounds that interact with tubulin and is frequently found in molecules with cytotoxic properties. This combination of structural features makes this compound a promising candidate for researchers investigating new ligands for various enzymatic and receptor-based targets. Potential areas of application include the development of kinase inhibitors, GPCR modulators, and cytotoxic agents. Researchers can utilize this compound as a building block in synthetic chemistry or as a lead compound for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-23-13-6-11(7-14(24-2)16(13)25-3)17(22)21-8-12(9-21)20-15-4-5-18-10-19-15/h4-7,10,12H,8-9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQUCVKKAUNSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting from basic precursors like urea and β-diketones.

    Azetidine Ring Formation: This could involve cyclization reactions using appropriate amine precursors.

    Coupling Reactions: The final step might involve coupling the pyrimidine and azetidine intermediates with the trimethoxyphenyl group using reagents like coupling agents (e.g., EDC, DCC).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Azetidine Motifs

  • Compound 129 (6-(1H-imidazol-1-yl)-N-[1-(3,4,5-trifluorophenyl)ethyl]pyrimidin-4-amine): Structural Differences: Replaces the azetidine-trimethoxybenzoyl group with a trifluorophenyl-ethyl chain and adds an imidazole substituent. Functional Impact: The trifluorophenyl group (electron-withdrawing) may reduce solubility compared to the trimethoxybenzoyl group (electron-donating). The imidazole moiety could enhance hydrogen-bonding interactions, as seen in its high SARS-CoV-2 binding affinity in computational studies .
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine :

    • Structural Differences : Features a pyrazole core instead of pyrimidine and a cyclopropylamine substituent.
    • Synthesis Comparison : Synthesized via copper-catalyzed coupling (17.9% yield), highlighting challenges in azetidine-based synthesis (e.g., steric hindrance vs. pyrazole systems) .
    • Physical Properties : Melting point (104–107°C) and NMR data suggest higher crystallinity than typical azetidine derivatives, which may exhibit lower melting points due to ring strain .

Substituent Effects on Bioactivity

  • Trimethoxybenzoyl vs. Trifluorophenyl: The trimethoxy group in the target compound likely improves metabolic stability compared to the trifluorophenyl group in Compound 129, as methoxy groups resist oxidative degradation.
  • Azetidine vs. Piperidine/Pyrazole Rings :

    • Azetidine’s 4-membered ring imposes greater conformational rigidity than the 6-membered piperidine in Compound 127 or pyrazole in derivatives. This rigidity may optimize target binding but complicate synthetic accessibility .

Research Implications

  • Its strain-induced rigidity may confer selectivity over bulkier analogues.
  • Limitations vs. Analogues : Compared to Compound 129, the absence of fluorine substituents might reduce binding potency in hydrophobic pockets. Synthetic complexity (azetidine functionalization) could also limit scalability compared to pyrazole derivatives .

Biological Activity

N-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on diverse scientific literature.

Chemical Structure and Synthesis

The molecular structure of this compound includes an azetidine ring connected to a pyrimidine moiety and a 3,4,5-trimethoxybenzoyl group. The synthesis of this compound can be achieved through various methodologies, including one-step reactions that utilize readily available starting materials. Recent studies have highlighted the efficiency of azetidine derivatives in drug discovery due to their ability to enhance pharmacokinetic profiles and target specific biological pathways .

Antitumor Activity

Several studies have investigated the antitumor properties of azetidine derivatives. For instance, compounds similar to this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that azetidin-2-one derivatives effectively inhibited cell proliferation in breast cancer models by targeting tubulin dynamics and acting as selective estrogen receptor modulators (SERMs) .

The mechanism of action for compounds like this compound often involves the disruption of microtubule formation during mitosis. This interference leads to cell cycle arrest and subsequent apoptosis in cancer cells. The presence of the pyrimidine ring is crucial for binding to specific targets within the cell .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, a series of azetidine derivatives were tested for their anticancer properties. Among these, this compound demonstrated potent activity against MCF-7 breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics. The study concluded that the compound's unique structural features contributed to its enhanced efficacy .

Case Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of azetidine derivatives towards cancerous versus normal cells. This compound displayed a favorable selectivity index, indicating reduced toxicity to normal cells while effectively targeting tumor cells. This selectivity is attributed to the differential expression of receptors involved in drug uptake between normal and cancerous tissues .

Research Findings Summary

Study Focus Findings
Study 1Anticancer efficacySignificant cytotoxicity against MCF-7 cells; lower IC50 than standard drugs
Study 2Selectivity and toxicityFavorable selectivity index; reduced toxicity in normal cells

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Coupling of 3,4,5-trimethoxybenzoic acid with azetidine-3-amine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane at 0–25°C for 12–24 hours.
  • Step 2 : Pyrimidin-4-amine introduction via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at 80–100°C .
  • Critical Factors : Maintain anhydrous conditions, monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final yields range from 60–85% depending on stepwise optimization .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use ¹H/¹³C NMR in deuterated DMSO-d₆ or CDCl₃ to verify proton environments (e.g., trimethoxybenzoyl peaks at δ 3.8–4.0 ppm) and carbon backbone .
  • Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Target purity >95% .
  • Mass Validation : High-resolution mass spectrometry (HRMS-ESI) to confirm molecular ion [M+H]⁺ and rule out byproducts .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • Antitumor Activity : IC₅₀ values of 0.5–2.0 μM in breast (MCF-7) and colon (HCT-116) cancer cell lines, likely via tubulin polymerization inhibition or kinase (e.g., CDK, Aurora kinase) disruption .
  • Mechanistic Screening : Validate targets using competitive binding assays (e.g., fluorescence polarization) and Western blotting for downstream pathway markers (e.g., phosphorylated ERK) .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Methodological Answer :
  • Optimization Strategies :
  • Catalyst Screening : Test Pd₂(dba)₃ with SPhos ligand for improved cross-coupling efficiency .
  • Microwave Assistance : Reduce reaction time from 24 hours to 2–4 hours under microwave irradiation (100–120°C) .
  • Solvent Effects : Compare DMF (polar aprotic) vs. THF (low dielectric constant) to favor nucleophilic attack .
  • Yield Enhancement : Scale reactions under inert atmosphere (N₂/Ar) and use scavengers (e.g., molecular sieves) to eliminate moisture .

Q. What strategies resolve contradictory bioactivity data across different cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Generate 10-point IC₅₀ curves in ≥3 cell lines (e.g., NCI-60 panel) to assess potency variability .
  • Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity differences due to genetic variations (e.g., kinase mutations) .

Q. How to design structure-activity relationship (SAR) studies comparing this compound with analogs?

  • Methodological Answer :
  • Structural Modifications :
  • Azetidine Ring : Introduce methyl or fluoro substituents at C3 to evaluate steric/electronic effects .
  • Pyrimidine Core : Replace pyrimidin-4-amine with triazine or purine scaffolds .
  • Assay Design :
  • In Vitro : Test derivatives in kinase inhibition panels (e.g., Eurofins KinaseProfiler) .
  • In Silico : Use QSAR models (e.g., Schrödinger) to correlate substituent properties (logP, polar surface area) with activity .

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